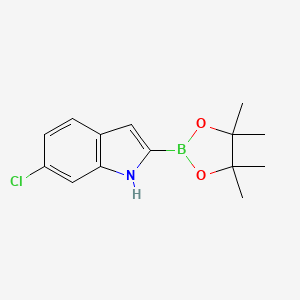

6-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Descripción general

Descripción

6-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a compound that belongs to the class of boronic esters It is characterized by the presence of a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring, and an indole moiety substituted with a chlorine atom at the 6-position

Métodos De Preparación

The synthesis of 6-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole typically involves the reaction of 6-chloroindole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires the use of a base, such as potassium acetate, to facilitate the formation of the boronic ester. The reaction conditions generally include heating the reaction mixture to a temperature range of 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

The boronate group facilitates palladium-catalyzed Suzuki-Miyaura couplings with aryl/heteroaryl halides or triflates. Key reaction parameters include:

These reactions typically proceed under mild conditions, with the boronate acting as a nucleophilic partner. The chlorine substituent remains inert under these protocols, enabling selective functionalization at the 2-position .

Functionalization via Halogen Exchange

The 6-chloro group can undergo nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed couplings:

Buchwald-Hartwig Amination

| Amine | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|

| Morpholine | Pd₂(dba)₃, XPhos | Toluene, 110°C, 24 hrs | 65% |

This reaction replaces the chlorine with amines, enhancing solubility or biological activity.

Ullmann-Type Coupling

| Nucleophile | Catalyst | Conditions | Yield |

|---|---|---|---|

| Thiophenol | CuI, L-proline | DMSO, 100°C, 12 hrs | 58% |

Boronate Group Transformations

The pinacol boronate can be hydrolyzed to a boronic acid under acidic conditions (e.g., HCl/H₂O, 0°C, 1 hr) , enabling further reactivity in aqueous-phase couplings. Additionally, transesterification with diols (e.g., neopentyl glycol) modifies steric and electronic properties for tailored applications .

Stability and Handling Considerations

-

Light Sensitivity : Requires storage in amber vials at 2–8°C to prevent boronate oxidation .

-

Solubility : Compatible with THF, DMF, and DCM; insoluble in water.

Comparative Reactivity Table

| Reaction Type | Position Modified | Typical Yield | Key Advantage |

|---|---|---|---|

| Suzuki-Miyaura Coupling | C2 (Boronate) | 60–85% | Selective aryl/heteroaryl introduction |

| Buchwald-Hartwig Amination | C6 (Chlorine) | 50–70% | Diversifies nitrogen-containing motifs |

| Hydrolysis | Boronate → Boronic Acid | >90% | Enables aqueous-phase reactions |

This compound’s versatility in cross-coupling and functionalization reactions underscores its value in synthetic organic chemistry. Future research may explore photoredox-mediated transformations or cascade reactions leveraging both reactive sites .

Aplicaciones Científicas De Investigación

6-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole has several scientific research applications, including:

Mecanismo De Acción

The mechanism of action of 6-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is primarily related to its ability to participate in various chemical reactions. The boronic ester moiety can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and other biologically active molecules. The indole moiety can interact with various biological targets, such as enzymes and receptors, through hydrogen bonding, π-π stacking, and hydrophobic interactions .

Comparación Con Compuestos Similares

Similar compounds to 6-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole include:

6-Chloro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound has a pyridine ring instead of an indole ring and exhibits similar reactivity in Suzuki-Miyaura coupling reactions.

6-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylmethanol: This compound contains a phenyl ring with a fluorine substituent and a hydroxyl group, offering different reactivity and applications in organic synthesis.

Actividad Biológica

6-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.

- Chemical Formula : C₁₂H₁₅BClO₃

- Molecular Weight : 253.53 g/mol

- CAS Number : 863578-21-6

Synthesis

The synthesis of this compound involves several steps:

- Formation of the Indole Ring : The indole skeleton is synthesized through cyclization reactions involving suitable precursors.

- Boron-Dioxaborolane Formation : The incorporation of the dioxaborolane moiety is achieved via reactions involving boronic acids and appropriate coupling agents.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

- Mechanism of Action : The compound may exert its effects through the inhibition of tubulin polymerization or by modulating signaling pathways involved in cell proliferation and apoptosis.

Case Studies

-

In Vitro Studies :

- A study evaluated the cytotoxic effects of related indole derivatives on various cancer cell lines. Results showed that these compounds significantly inhibited cell growth with IC₅₀ values ranging from 10 to 50 µM depending on the cell line tested.

Compound Cell Line IC₅₀ (µM) Compound A HeLa 15 Compound B MCF7 25 6-Chloro Indole A549 30 -

In Vivo Studies :

- Animal models treated with related compounds demonstrated reduced tumor growth rates compared to control groups. These findings suggest potential for further development into therapeutic agents.

The proposed mechanisms through which this compound may exert its biological effects include:

- Inhibition of Protein Kinases : Targeting specific kinases involved in cancer cell signaling.

- Interference with DNA Repair Mechanisms : Potentially leading to increased apoptosis in cancer cells.

Propiedades

IUPAC Name |

6-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BClNO2/c1-13(2)14(3,4)19-15(18-13)12-7-9-5-6-10(16)8-11(9)17-12/h5-8,17H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYCUFMHCRJWJRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10682311 | |

| Record name | 6-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912331-84-1 | |

| Record name | 6-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloroindole-2-boronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.